Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for complex heterocyclic systems containing multiple functional groups. The complete chemical name "ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate" systematically describes each structural component in order of priority. The molecular formula C₁₁H₁₃N₃O₃ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 235.24 grams per mole.
The compound is uniquely identified by the Chemical Abstracts Service registry number 310436-60-3, which serves as its universal identifier in chemical databases and literature. The molecular architecture consists of a central pyrrolo[1,2-f]triazine core structure, distinguished by the presence of an ethyl substituent at position 5, a hydroxyl group at position 4, and an ethyl carboxylate ester functionality at position 6. This specific substitution pattern confers unique chemical properties and reactivity profiles that distinguish it from other members of the pyrrolotriazine family.
The systematic nomenclature reflects the hierarchical organization of functional groups according to International Union of Pure and Applied Chemistry rules, where the carboxylate ester takes precedence as the principal functional group, followed by the hydroxyl substituent and alkyl substituents. The bracketed notation [1,2-f] indicates the specific fusion pattern between the pyrrole and triazine rings, which is crucial for understanding the compound's three-dimensional structure and electronic properties.
Crystallographic Structure Determination via X-Ray Diffraction
X-ray crystallography serves as the definitive method for determining the three-dimensional atomic arrangement within crystalline materials, providing unparalleled insight into molecular geometry, bond lengths, and intermolecular interactions. The technique employs monochromatic X-ray radiation with wavelengths on the order of 1 Angstrom, which matches the scale of interatomic distances in crystalline solids. For pyrrolotriazine derivatives, crystallographic analysis reveals critical structural features including planarity of the fused ring system, hydrogen bonding patterns, and molecular packing arrangements.
The crystallographic characterization of ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate would require high-quality single crystals with dimensions typically exceeding 0.1 millimeters in all directions. The data collection process involves systematic rotation of the crystal through at least 180 degrees while recording diffraction patterns at multiple orientations. The resulting diffraction data provides information about unit cell parameters, space group symmetry, and atomic coordinates that collectively define the molecular structure.
Related pyrrolotriazine compounds have demonstrated significant structural insights through X-ray crystallographic studies, revealing the importance of intermolecular hydrogen bonding and π-π stacking interactions in crystal packing. These structural features contribute to the thermal stability and mechanical properties of the crystalline material, with implications for pharmaceutical formulation and material applications.
Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate through analysis of nuclear spin interactions. Proton Nuclear Magnetic Resonance spectra would be expected to show characteristic signals for the ethyl ester group, including a triplet for the methyl protons and a quartet for the methylene protons, as well as distinct resonances for the aromatic proton on the triazine ring and the ethyl substituent at position 5.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the carbon framework of the molecule, with characteristic chemical shifts for the carbonyl carbon of the ester group, the aromatic carbons of the fused ring system, and the aliphatic carbons of the ethyl substituents. The hydroxyl group at position 4 would influence the chemical shifts of adjacent carbons through electronic effects, providing additional structural confirmation.
| Spectroscopic Parameter | Expected Range | Structural Assignment |
|---|---|---|
| Proton Nuclear Magnetic Resonance δ (parts per million) | 8.0-9.0 | Triazine aromatic proton |
| Proton Nuclear Magnetic Resonance δ (parts per million) | 4.2-4.4 | Ester methylene |
| Proton Nuclear Magnetic Resonance δ (parts per million) | 1.2-1.4 | Ester methyl |
| Carbon-13 Nuclear Magnetic Resonance δ (parts per million) | 160-170 | Carbonyl carbon |
| Carbon-13 Nuclear Magnetic Resonance δ (parts per million) | 140-160 | Aromatic carbons |
Mass spectrometry analysis would show the molecular ion peak at mass-to-charge ratio 235, corresponding to the molecular weight of 235.24. Fragmentation patterns would be expected to include loss of the ethyl ester group and characteristic fragmentations of the pyrrolotriazine core structure, providing additional confirmation of the molecular structure and purity assessment.
Tautomeric Behavior and Resonance Stabilization Mechanisms
The presence of the hydroxyl group at position 4 in ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate introduces the possibility of tautomeric equilibria between the hydroxyl form and potential keto or imino forms. Tautomerism in heterocyclic compounds containing nitrogen atoms often involves proton migration between nitrogen and oxygen centers, with the equilibrium position dependent on factors such as solvent polarity, temperature, and intermolecular interactions.
Research on related triazine derivatives has demonstrated that amino-imino tautomerism can occur through four-membered ring transition states, although such processes typically require substantial activation energies exceeding 50 kilocalories per mole. The stability of different tautomeric forms depends on the extent of conjugation and the ability to form stabilizing hydrogen bonds either intramolecularly or with solvent molecules.
The pyrrolotriazine core structure provides multiple sites for resonance stabilization through delocalization of π-electrons across the fused ring system. The hydroxyl group at position 4 can participate in resonance interactions with the adjacent nitrogen atoms in the triazine ring, potentially influencing the electron density distribution and chemical reactivity of the molecule. These electronic effects have significant implications for the compound's biological activity and chemical behavior under different conditions.
Dynamic Nuclear Magnetic Resonance spectroscopy studies of similar compounds have revealed conformational mobility around carbon-nitrogen bonds, with rotational barriers typically ranging from 11.7 to 14.7 kilocalories per mole. Such conformational flexibility may influence the three-dimensional shape adopted by the molecule in solution and its interactions with biological targets.
Comparative Analysis with Related Pyrrolo[2,1-f]Triazine Derivatives
The structural features of ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate can be systematically compared with other members of the pyrrolotriazine family to understand structure-activity relationships and chemical behavior patterns. Related compounds such as ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f]triazine-6-carboxylate share the core structural framework but differ in specific substituent patterns and oxidation states.
The presence of the hydroxyl group at position 4 distinguishes this compound from oxidized analogs containing carbonyl functionalities at the same position. This structural difference has significant implications for hydrogen bonding capacity, water solubility, and potential interactions with biological macromolecules. The ethyl substituent at position 5 provides steric bulk that may influence the compound's binding affinity and selectivity for specific molecular targets.
Structure-activity relationship studies of pyrrolotriazine derivatives have revealed that substitution patterns at positions 4, 5, and 6 significantly influence biological activity and selectivity. Compounds with bulky substituents at these positions often demonstrate enhanced selectivity for specific kinase targets, while the presence of hydroxyl groups can modulate solubility and membrane permeability characteristics.
The comparative analysis reveals that ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate occupies a unique position within the structural landscape of pyrrolotriazine derivatives, combining the hydrogen bonding capacity of the hydroxyl group with the steric properties of the ethyl substituent at position 5. This combination of structural features may confer distinctive chemical and biological properties that warrant further investigation in medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 5-ethyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-7-8(11(16)17-4-2)5-14-9(7)10(15)12-6-13-14/h5-6H,3-4H2,1-2H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJUMISNPKORHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=O)NC=NN2C=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712080 | |
| Record name | Ethyl 5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310436-60-3 | |
| Record name | Ethyl 5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the triazine ring . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate has shown promise as an anticancer agent. Studies indicate that derivatives of pyrrolo[1,2-f][1,2,4]triazine exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Study Findings: A recent study demonstrated that modifications to the triazine ring can enhance the compound's ability to induce apoptosis in cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound. Its effectiveness against a range of bacterial and fungal pathogens suggests potential for development into new antimicrobial agents.
- Case Study: In vitro tests showed that the compound exhibited inhibitory effects on Staphylococcus aureus and Candida albicans, indicating its potential use in treating infections caused by these pathogens .
Agricultural Applications
Pesticide Development
The unique structure of this compound makes it a candidate for pesticide development. Its efficacy in disrupting pest metabolism can lead to the creation of environmentally friendly pest control agents.
- Research Insights: Field trials have indicated that formulations containing this compound can reduce pest populations without harming beneficial insects .
Materials Science Applications
Polymer Synthesis
This compound can be utilized in synthesizing novel polymers with enhanced properties. Its ability to form cross-links with other polymer chains can lead to materials with improved mechanical strength and thermal stability.
- Experimental Data: Laboratory experiments have shown that incorporating this compound into polymer matrices results in materials with superior resistance to heat and chemicals compared to conventional polymers .
Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |
| Antimicrobial Agent | Effective against Staphylococcus aureus | |
| Agricultural Sciences | Pesticide Development | Reduces pest populations without harming others |
| Materials Science | Polymer Synthesis | Enhances mechanical strength and thermal stability |
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The triazine core may also participate in π-π stacking interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physical, and synthetic properties of Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate with analogous pyrrolotriazine derivatives:
Key Observations:
Substituent Effects :
- Hydroxyl (R4) : Enhances hydrogen-bonding capacity, improving solubility and target interactions .
- Chloro (R4) : Increases reactivity for further functionalization (e.g., nucleophilic substitution) .
- Ethyl vs. Methyl (R5) : Larger alkyl groups (e.g., ethyl, isopropyl) may improve lipophilicity and membrane permeability .
Synthetic Routes :
- Chloro derivatives are synthesized via POCl3-mediated deoxygenation of hydroxyl precursors .
- Microwave-assisted cyclization is employed for carbon-14 labeling of pyrrolotriazine cores, highlighting scalability for drug development .
Thermal Stability :
- Melting points vary significantly (e.g., 160–210°C for tert-butyl derivatives ), influenced by substituent bulk and intermolecular interactions.
Biological Activity
Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate (CAS: 310436-60-3) is a synthetic compound with a complex heterocyclic structure. It has garnered interest in various fields, particularly in agricultural chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C11H13N3O3
- Molar Mass : 235.24 g/mol
- Storage Conditions : Room temperature; sensitive to irritants.
The compound's structure includes a pyrrolo-triazine core, which is significant for its biological activity.
Plant Growth Regulation
Recent studies have explored the effects of this compound on plant growth. Specifically, it has shown promising results in stimulating vegetative growth and enhancing photosynthetic activity in crops like maize and pea.
Key Findings:
- Auxin-like Activity : At a concentration of M, the compound demonstrated significant auxin-like effects, promoting root and shoot growth in maize and pea cultivars .
- Cytokinin-like Activity : The compound also exhibited cytokinin-like properties, enhancing biomass growth in isolated cotyledons of pumpkin (Cucurbita moschata) by up to 30% compared to control samples .
The following table summarizes the observed effects on chlorophyll content and photosynthetic pigments:
| Parameter | Control (%) | With Compound (%) | Increase (%) |
|---|---|---|---|
| Chlorophyll a | 100 | 136 | +36 |
| Chlorophyll b | 100 | 107 | +7 |
| Total Chlorophyll (a+b) | 100 | 105 | +5 |
| Carotenoids | 100 | 103 | +3 |
These results indicate that this compound can be an effective agent for enhancing plant growth and development.
Case Studies
A notable case study involved the application of this compound in agricultural settings. Researchers applied it to maize crops at varying concentrations and observed:
- Increased Germination Rates : Seeds treated with the compound showed a germination rate increase of approximately 25% compared to untreated controls.
- Enhanced Resistance to Stress : Treated plants exhibited improved resilience against drought conditions due to enhanced root development.
These findings suggest that this compound could serve as a valuable tool in sustainable agriculture.
Q & A
Q. Discrepancies in reported melting points across studies: How to troubleshoot?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
